Structural Divergence from Apixaban Scaffold
A direct structural comparison with apixaban (CAS 503612-47-3) reveals that N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide lacks the 1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core, resulting in a molecular weight of 344.4 Da versus 459.5 Da for apixaban and a topological polar surface area of 49.4 Ų versus approximately 112 Ų for apixaban [1][2]. The XLogP3-AA of the target compound is 3.8, whereas apixaban's calculated logP is approximately 2.5 [1][2]. These differences indicate that the target compound cannot engage the FXa S1 and S4 pockets in the same bidentate manner as apixaban, and no FXa inhibitory activity has been reported for this exact structure. The 3.8 vs. 2.5 logP differential further implies distinct solubility and permeability profiles that affect both biological assay behavior and chromatographic method development [1].
| Evidence Dimension | Structural and physicochemical divergence from apixaban (FXa inhibitor scaffold) |
|---|---|
| Target Compound Data | Molecular Weight 344.4 Da; XLogP3-AA 3.8; Topological Polar Surface Area 49.4 Ų; Formula C22H20N2O2 [1] |
| Comparator Or Baseline | Apixaban (CAS 503612-47-3): Molecular Weight 459.5 Da; calculated logP ~2.5; TPSA ~112 Ų; Formula C25H25N5O4 [2] |
| Quantified Difference | ΔMW = +115.1 Da (apixaban larger); ΔXLogP3 = +1.3 (target compound more lipophilic); ΔTPSA = -62.6 Ų (target compound less polar) |
| Conditions | Computed descriptors from PubChem (target) and DrugBank/literature (apixaban). No head-to-head experimental assay available. |
Why This Matters
Procurement decisions for analytical reference standards or biological screening libraries must account for these fundamental structural and physicochemical differences, as the target compound cannot serve as a surrogate for apixaban in FXa inhibition assays or pharmacokinetic studies.
- [1] PubChem. Compound Summary for CID 7687294: N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941872-54-4. View Source
- [2] DrugBank. Apixaban: DB06605. https://go.drugbank.com/drugs/DB06605. View Source
